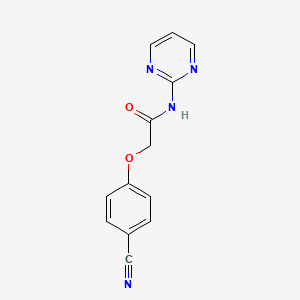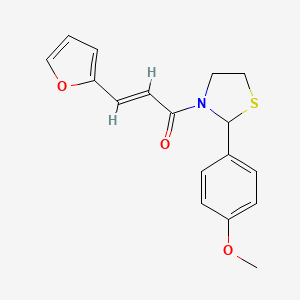
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound that features a fluorinated aromatic ring and a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multiple steps. One common approach is to start with the fluorinated aromatic compound, which undergoes nitration to introduce the nitro group. This intermediate is then reacted with an oxalamide derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems can further streamline the production process.
化学反応の分析
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and the pyrrolidinone moiety allow the compound to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated aromatic compounds and oxalamide derivatives. Examples include:
- N1-(4-chloro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- N1-(4-bromo-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Uniqueness
What sets N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide apart is the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine is known for its strong electron-withdrawing effects, which can enhance the compound’s stability and reactivity.
特性
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O5/c16-11-5-4-10(9-12(11)20(24)25)18-15(23)14(22)17-6-2-8-19-7-1-3-13(19)21/h4-5,9H,1-3,6-8H2,(H,17,22)(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHRROMOTVUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)

![3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2362023.png)
![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)



![3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2362032.png)
![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/new.no-structure.jpg)



